molecular formula C14H13FO2 B6371613 4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol CAS No. 1255636-30-6

4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol

Cat. No.: B6371613
CAS No.: 1255636-30-6
M. Wt: 232.25 g/mol
InChI Key: APECLKCQISSHPC-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol is a substituted phenolic compound featuring a 2-methylphenol core with a 5-fluoro-2-methoxyphenyl group at the para position. The fluorine atom and methoxy group in its structure likely influence its electronic properties, solubility, and biological activity, making it relevant for pharmaceutical or material science applications.

Properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-9-7-10(3-5-13(9)16)12-8-11(15)4-6-14(12)17-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APECLKCQISSHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683847
Record name 5'-Fluoro-2'-methoxy-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255636-30-6
Record name 5'-Fluoro-2'-methoxy-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 5-fluoro-2-methoxyphenylboronic acid as a starting material . This compound can undergo Suzuki-Miyaura coupling reactions to form the desired product .

Industrial Production Methods

Industrial production of 4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol may involve large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and appropriate boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s structural analogs highlight the impact of substituent position and type on properties:

Compound Name Key Substituents Key Properties/Activities Reference
4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol 5-Fluoro, 2-methoxy, 2-methyl Hypothesized enhanced acidity and lipophilicity due to fluorine
2-Methylphenol (o-Cresol) 2-Methyl Higher volatility; used in lignin degradation
4-Methylphenol (p-Cresol) 4-Methyl Lower solubility in water vs. o-cresol
2-Methoxy-4-methylphenol 2-Methoxy, 4-methyl Detected in bio-oils; moderate volatility
PBP-C2 (4-[4-(4-Ethoxy-3-methylphenyl)heptan-4-yl]-2-methylphenol) 4-Ethoxy, 3-methyl, heptane chain 16% yield; confirmed via HR-ESI-MS
1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one Methoxy(phenyl)methyl, butanone chain α-Glucosidase inhibition (IC₅₀: 10.30 µg/mL)

Key Observations :

  • Fluorine vs. Non-Fluorinated Analogs: The fluorine atom in the target compound may increase acidity compared to non-fluorinated analogs (e.g., 2-methylphenol) due to its electron-withdrawing nature. This could enhance binding in biological systems or alter solubility .
  • Methoxy Group Influence: The 2-methoxy substituent likely reduces oxidative degradation compared to hydroxylated phenols, as seen in lignin-derived compounds .
  • Bulkier Substituents : Compounds like PBP-C2 (with a heptane chain) exhibit lower synthetic yields (16%) compared to shorter-chain analogs, suggesting steric hindrance affects reactivity .

Biological Activity

4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol, also known by its CAS number 1255636-30-6, is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features. The presence of a fluorine atom and a methoxy group on the phenyl ring enhances its biological activity, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H16FO2\text{C}_{16}\text{H}_{16}\text{F}\text{O}_{2}

Key Features:

  • Fluorine Substitution: The fluorine atom is known to increase metabolic stability and lipophilicity, which can enhance the compound's bioavailability.
  • Methoxy Group: The methoxy group can influence solubility and the compound's interaction with biological targets.

The biological activity of 4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies indicate that compounds with similar structural motifs exhibit activity at serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control .

Potential Mechanisms:

  • Receptor Agonism: The compound may act as an agonist at serotonin receptors, influencing neurotransmission pathways.
  • Enzyme Inhibition: It could inhibit key enzymes involved in inflammatory processes or metabolic pathways.

Research Findings

Recent studies have explored the pharmacological properties of compounds structurally related to 4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol:

  • Antipsychotic Activity: Similar compounds have shown potential antipsychotic effects through selective agonism at the 5-HT2C receptor, indicating that this compound may exhibit similar properties .
  • Anti-inflammatory Effects: Research has demonstrated that phenolic compounds can inhibit cyclooxygenase (COX) enzymes, suggesting a potential role in reducing inflammation .

Study 1: Serotonin Receptor Activity

A study investigated various derivatives of phenolic compounds for their activity at the 5-HT2C receptor. The findings suggested that modifications to the phenolic structure, such as fluorination and methoxylation, significantly enhanced receptor affinity and selectivity .

CompoundEC50 (nM)Receptor Selectivity
Compound A23High (5-HT2C)
Compound B24Moderate (5-HT2A)
4-(5-Fluoro-2-methoxyphenyl)-2-methylphenolTBDTBD

Study 2: Anti-inflammatory Potential

In vitro assays demonstrated that phenolic compounds could inhibit COX-1 and COX-2 activities, with IC50 values ranging from 1 to 10 µM for various derivatives. While specific data for 4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol is limited, its structural similarities suggest potential efficacy in this area .

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